3-Amino-N,N-dimethyl-4-nitroaniline
Description
Contextual Significance of Substituted Anilines in Contemporary Chemical Research
Substituted anilines, which are derivatives of aniline (B41778) modified with various functional groups, are fundamental building blocks in modern organic chemistry. Their importance stems from their versatile reactivity and the wide range of properties that can be achieved by altering the substituents on the aniline ring. These compounds are pivotal starting materials in the synthesis of a multitude of commercially and academically significant products.
In the realm of materials science, substituted anilines are crucial for the development of advanced materials. In particular, molecules containing both electron-donating and electron-accepting groups attached to a π-conjugated system, often referred to as "push-pull" systems, are of great interest for their non-linear optical (NLO) properties. researchgate.net Such materials are essential for applications in optoelectronics and photonics. Furthermore, certain aniline derivatives have been investigated for their piezoelectric and superelastic properties, opening avenues for their use in flexible electronics and sensors. researchgate.net
The dye industry has historically been a major consumer of aniline and its derivatives. youtube.com The amino group in substituted anilines can be readily diazotized and coupled with other aromatic compounds to produce a vast spectrum of azo dyes, which are widely used in textiles, printing, and as indicators. researchgate.netbyjus.com The specific color and properties of the dye can be fine-tuned by the choice of substituents on the aniline precursor.
Moreover, the structural motif of substituted aniline is a common feature in many biologically active compounds and pharmaceuticals. nih.gov The ability to modify the aniline core allows medicinal chemists to modulate the pharmacological properties of drug candidates.
Overview of Scholarly Investigations Involving 3-Amino-N,N-dimethyl-4-nitroaniline
While this compound is commercially available as a research chemical, indicating its potential use in scientific studies, a comprehensive body of published academic literature focusing solely on this specific isomer is not extensive. georganics.skbiosynth.comfishersci.com However, significant research has been conducted on its structural isomers and related compounds, which provides a valuable framework for understanding its potential areas of investigation.
A closely related compound, N,N-dimethyl-4-nitroaniline , has been the subject of numerous studies, particularly in the field of materials science. thermofisher.com Research has highlighted its use as a model compound for investigating non-linear optical (NLO) organic materials. researchgate.net Studies have explored its thermodynamic properties, crystal structure, and how substitutions on the ring affect its molecular hyperpolarizability. researchgate.net Furthermore, N,N-dimethyl-4-nitroaniline has been shown to exhibit piezoelectric and superelastic properties and has been used to enable red-light holographic recording in photopolymers. researchgate.net
Another relevant isomer, 3-nitroaniline (B104315) , has also been extensively studied for its NLO properties. researchgate.netinoe.ro Research has demonstrated that crystals of 3-nitroaniline and its co-crystals exhibit significant second-harmonic generation (SHG) efficiencies, a key characteristic of NLO materials. inoe.ro The presence of both an amino (electron-donating) and a nitro (electron-accepting) group is crucial for these properties. researchgate.net
Investigations into the synthesis of novel dyes often utilize aniline derivatives with similar substitution patterns. For instance, 4-amino-3-nitrobenzaldehyde has been used as a precursor for the synthesis of novel reactive azo dyes with potential applications in dye-sensitized solar cells. researchgate.net
The table below summarizes the key properties of this compound.
| Property | Value |
| CAS Number | 20691-71-8 |
| Molecular Formula | C8H11N3O2 |
| Molecular Weight | 181.19 g/mol |
| Synonyms | N1,N1-Dimethyl-4-nitrobenzene-1,3-diamine |
| Predicted XlogP | 1.3 |
| Monoisotopic Mass | 181.08513 Da |
This table was generated based on data from public chemical databases. biosynth.comuni.lu
Rationale for In-depth Academic Exploration of this compound
The rationale for the academic exploration of this compound is primarily rooted in its molecular structure, which suggests significant potential in materials science and synthetic chemistry. The molecule possesses a "push-pull" electronic structure, with two electron-donating groups (the amino group and the dimethylamino group) and a strong electron-accepting group (the nitro group) attached to the benzene (B151609) ring. This configuration is a well-established motif for creating molecules with large second-order NLO responses. researchgate.net The study of this specific isomer could reveal how the relative positions of these functional groups influence the NLO properties compared to its more studied isomers.
Furthermore, the presence of a primary amino group makes this compound a valuable potential intermediate in the synthesis of novel organic compounds. This amino group can be readily modified, for example, through diazotization to form azo dyes with potentially unique spectral properties due to the additional substituents on the ring. researchgate.netbyjus.com It could also be a building block for the synthesis of more complex heterocyclic systems or polymers with specific functionalities.
The study of its reactivity, spectroscopic properties, and crystal structure would contribute to the fundamental understanding of structure-property relationships in substituted anilines. Comparing its experimental properties with theoretical calculations, as has been done for related compounds, would provide deeper insights into the electronic and steric effects of the substituents. researchgate.net Therefore, in-depth academic exploration of this compound is justified by its potential to yield new functional materials and to expand the fundamental knowledge base of organic chemistry.
Structure
3D Structure
Properties
IUPAC Name |
1-N,1-N-dimethyl-4-nitrobenzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-10(2)6-3-4-8(11(12)13)7(9)5-6/h3-5H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJTOMXLUNDWLCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60942896 | |
| Record name | N~1~,N~1~-Dimethyl-4-nitrobenzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60942896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2069-71-8 | |
| Record name | N~1~,N~1~-Dimethyl-4-nitrobenzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60942896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Amino N,n Dimethyl 4 Nitroaniline and Its Chemical Transformations
Established Synthetic Routes to 3-Amino-N,N-dimethyl-4-nitroaniline
The synthesis of this compound typically involves a multi-step process. Key strategies include the nitration of a suitable precursor followed by the selective reduction of a nitro group.
Nitration Strategies for Precursor N,N-Dimethylaniline
The direct nitration of N,N-dimethylaniline is a common starting point. orgsyn.org This electrophilic aromatic substitution reaction aims to introduce a nitro group onto the benzene (B151609) ring. However, the directing effects of the dimethylamino group, which is ortho, para-directing, and the reaction conditions must be carefully controlled to achieve the desired isomer. The strongly acidic conditions often used for nitration can protonate the amino group, converting it into a meta-directing ammonium (B1175870) group. rsc.org This can lead to a mixture of products, including the undesired m-nitrodimethylaniline. orgsyn.org
To circumvent this, a common strategy involves the protection of the amino group, for example, through acetylation to form an amide. rsc.org The resulting acetamido group is still an ortho, para-director but is less basic, reducing the formation of by-products. After the nitration step, the protecting group is removed to yield the nitroaniline.
Another approach involves the use of specific nitrating agents and reaction conditions to favor the formation of the para-nitro isomer. For instance, the use of nitric acid in acetic acid can yield p-nitrodimethylaniline as the main product. google.com
Reductive Pathways for Nitro Group Conversion to Amino Functionality
The selective reduction of a dinitro compound is a critical step in forming this compound. The Zinin reduction, which utilizes reagents like sodium sulfide (B99878) or hydrogen sulfide, is a well-established method for the selective reduction of one nitro group in a polynitroaromatic compound. stackexchange.comsciencemadness.orgwikipedia.org The choice of reducing agent and reaction conditions is crucial for achieving high selectivity, favoring the reduction of one nitro group while leaving the other intact. For example, in compounds with multiple nitro groups, the one ortho to an amino group is often preferentially reduced. stackexchange.com
Overview of Reported Synthetic Sequences
A typical synthetic sequence for this compound starts with the nitration of N,N-dimethylaniline to produce N,N-dimethyl-4-nitroaniline. This is often followed by a second nitration to introduce a second nitro group, yielding a dinitroaniline derivative. Finally, selective reduction of one of the nitro groups leads to the desired this compound. The specific reagents and conditions for each step are optimized to maximize the yield and purity of the final product.
Derivatization and Further Chemical Synthesis Utilizing this compound as a Key Intermediate
The presence of both an amino and a nitro group, along with the dimethylamino functionality, makes this compound a versatile building block for the synthesis of more complex molecules.
Elaboration into Advanced Organic Dye Precursors
This compound serves as a crucial intermediate in the synthesis of various dyes. lookchem.com The amino group can be diazotized and then coupled with other aromatic compounds to form azo dyes. orientjchem.orgscialert.netcore.ac.uk The specific color and properties of the resulting dye can be tuned by the choice of the coupling component. This compound is particularly useful in the preparation of disperse dyes, which are used for coloring synthetic fibers like polyester (B1180765) and nylon. researchgate.net
| Dye Class | Synthetic Utility of this compound |
| Azo Dyes | The primary amino group can be diazotized and coupled with various aromatic compounds to create a wide range of colors. orientjchem.orgscialert.netcore.ac.uk |
| Disperse Dyes | Due to its chemical structure, it is a suitable precursor for disperse dyes used in the coloration of synthetic fabrics. researchgate.net |
Incorporation into Complex Pharmaceutical Intermediates
The structural motifs present in this compound are also found in some classes of pharmaceutical compounds. lookchem.com The aromatic amine and nitro functionalities can be further modified to build more complex molecular architectures. For instance, the amino group can be acylated or alkylated, and the nitro group can be reduced to an amine, which can then undergo a variety of reactions to introduce new functional groups and build heterocyclic rings. This makes it a valuable starting material for the synthesis of intermediates in the pharmaceutical industry.
Formation of Novel Organic Pigment Scaffolds
A primary application of this compound is in the synthesis of azo pigments. google.comontosight.ai Azo pigments are a major class of colorants characterized by the presence of a nitrogen-nitrogen double bond (N=N), which acts as the chromophore responsible for their color. The synthesis of these pigments typically involves a diazotization reaction followed by a coupling reaction.
In this process, the primary amino group of a derivative of this compound is converted into a diazonium salt. This is achieved by treating the amine with a source of nitrous acid. scirp.org The resulting diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound, to form the final azo pigment. google.comscirp.org The specific color of the pigment is determined by the chemical structures of both the diazo component and the coupling component. google.com
For instance, high molecular weight azo pigments with good crystallinity and clear hues can be prepared by reacting a diazonium salt with a coupling component in a hydrophobic organic solvent. google.com The properties of the resulting pigments, such as lightfastness and heat resistance, are influenced by their crystallinity. google.com
An example of a related azo dye is N,N-Dimethyl-4,4'-azodianiline, which is prepared by the diazotization of 4-nitrobenzenamine and subsequent coupling with N,N-dimethylaniline, followed by the reduction of the nitro group to an amino group. chemicalbook.com This dark orange to rust-brown crystalline powder is used as a disperse dye. chemicalbook.com
| Pigment Type | Starting Materials | Key Reaction | Resulting Properties |
| High Molecular Weight Azo Pigments | Primary aromatic amine (diazo component), Coupling component | Diazotization and Coupling in hydrophobic organic solvent | High crystallinity, Clear hue, Good lightfastness and heat resistance. google.com |
| N,N-Dimethyl-4,4'-azodianiline | 4-Nitrobenzenamine, N,N-dimethylaniline | Diazotization, Coupling, and Reduction | Dark orange to rust-brown crystalline powder, Used as a disperse dye. chemicalbook.com |
Generation of Modified Aniline (B41778) Derivatives for Specialized Chemical Applications
The chemical structure of this compound allows for its modification to produce a variety of aniline derivatives with specialized applications, including in the field of non-linear optics and as intermediates in the synthesis of pharmaceuticals and other complex organic molecules. osti.govrjptonline.org
One area of application is in the synthesis of materials with non-linear optical (NLO) properties, which are of interest for their potential use in optical switching and telecommunications. osti.gov For example, derivatives of N,N-dimethyl-4-nitroaniline have been studied as model compounds for NLO materials. researchgate.net The molecular structure of these compounds, particularly the presence of both electron-donating and electron-withdrawing groups, is crucial for their NLO activity. researchgate.net
Furthermore, modified aniline derivatives serve as important building blocks in organic synthesis. For instance, the reduction of the nitro group in nitroaniline derivatives leads to the formation of phenylenediamines, which are valuable precursors in various chemical industries. mdpi.com The catalytic hydrogenation of 4-nitroaniline (B120555) to 1,4-phenylenediamine is a well-studied example of such a transformation. mdpi.com
Aniline and its derivatives are fundamental to the chemical industry, with applications ranging from the production of dyes to pharmaceuticals. unimi.it The ability to modify the functional groups on the aniline ring, such as in this compound, provides a pathway to a wide array of specialized chemical compounds. researchgate.net
| Application Area | Type of Derivative/Transformation | Example/Significance |
| Non-Linear Optics | N-alkyl substituted 4-nitroaniline derivatives | Potential use in optical switching and telecommunications due to their NLO properties. osti.gov |
| Pharmaceutical Intermediates | Reduction of nitro group to form phenylenediamines | Synthesis of 1,4-phenylenediamine from 4-nitroaniline, a key industrial intermediate. mdpi.com |
| Organic Synthesis | General modified aniline derivatives | Building blocks for a wide range of complex organic molecules and materials. unimi.itresearchgate.net |
| Antimicrobial Agents | Nitro substituted benzothiazole (B30560) derivatives | Synthesized from chloro-nitro-anilines, showing potential antibacterial activity. rjptonline.org |
Advanced Chemical Reactivity and Reaction Mechanism Studies of 3 Amino N,n Dimethyl 4 Nitroaniline
Electrophilic Aromatic Substitution Reaction Pathways of 3-Amino-N,N-dimethyl-4-nitroaniline
Influence of Amino and Nitro Substituents on Aromatic Ring Activation and Regioselectivity
The directing effects of amino and nitro groups in electrophilic aromatic substitution are well-established. The amino group is a powerful activating group, donating electron density to the aromatic ring through resonance, particularly at the ortho and para positions. scispace.comrsc.orgrsc.org This increased electron density makes the ring more susceptible to attack by electrophiles. Conversely, the nitro group is a strong deactivating group, withdrawing electron density from the ring via both resonance and inductive effects, with the most significant depletion at the ortho and para positions. scispace.comrsc.orgrsc.org This deactivation makes the ring less reactive towards electrophiles and directs incoming substituents to the meta position. scispace.comrsc.org
In this compound, the positions on the aromatic ring are influenced by both substituents. The powerful activating effect of the amino group at position 3 and the N,N-dimethylamino group's electron-donating nature would be expected to strongly activate the positions ortho and para to it. However, the presence of the deactivating nitro group at position 4 complicates the regioselectivity. The positions ortho (positions 3 and 5) and para (position 1) to the nitro group are deactivated. Therefore, the regioselectivity of electrophilic aromatic substitution on this compound will be a result of the competing directing effects of these groups.
The N,N-dimethylamino group is a strong electron-donating group, which generally directs electrophilic substitution to the ortho and para positions. In contrast, the nitro group is a strong electron-withdrawing group, directing incoming electrophiles to the meta position. The combined influence of these groups on the aromatic ring of this compound results in a complex reactivity pattern.
Interactive Data Table: Influence of Substituents on Aromatic Ring
| Substituent | Electronic Effect | Activating/Deactivating | Ortho/Para/Meta Directing |
| -NH₂ | Electron-donating (Resonance) | Activating | Ortho, Para |
| -N(CH₃)₂ | Strong Electron-donating | Strongly Activating | Ortho, Para |
| -NO₂ | Electron-withdrawing (Resonance and Inductive) | Deactivating | Meta |
Mechanistic Aspects of Electrophilic Introduction of Functionalities
The mechanism of electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The stability of this intermediate is a key factor in determining the rate and regioselectivity of the reaction.
For this compound, the formation of the sigma complex will be favored at positions that are most effectively stabilized by the electron-donating amino and dimethylamino groups. The attack at positions ortho and para to the amino groups allows for resonance structures where the positive charge is delocalized onto the nitrogen atom, providing significant stabilization. The electron-withdrawing nitro group destabilizes the sigma complex, particularly when the electrophile attacks the ortho or para positions relative to the nitro group.
The introduction of functionalities, such as a nitro group during nitration, proceeds through the formation of a nitronium ion (NO₂⁺) as the electrophile. The reaction of this compound with a nitrating agent would lead to the formation of a dinitro-substituted product, with the position of the second nitro group being determined by the combined directing effects of the existing substituents.
Oxidative Transformations of the Amino Moiety in this compound
Formation of Nitroso and Nitro Derivatives via Controlled Oxidation Processes
The amino group of aniline (B41778) and its derivatives can be oxidized to various products, including nitroso and nitro compounds. acs.orgrsc.orgsemanticscholar.org The selective oxidation of anilines is an important transformation in organic synthesis. acs.orgsemanticscholar.org The oxidation of N,N-dimethylanilines can also be achieved using various oxidizing agents. rsc.org The rate of oxidation of substituted anilines is influenced by the electronic nature of the substituents on the aromatic ring. acs.orgethz.ch
In the case of this compound, the presence of the electron-withdrawing nitro group would likely make the amino group less susceptible to oxidation compared to aniline itself. However, controlled oxidation is still possible under specific reaction conditions. The oxidation of the primary amino group could lead to the formation of a nitroso group (-NO) and, upon further oxidation, a second nitro group.
The reaction rates for the oxidation of N,N-dimethyl-4-nitroaniline have been studied, and it was found that the reaction is significantly accelerated in the presence of water. rsc.org The oxidation of N,N-dimethylaniline N-oxides with an electron-withdrawing 4-nitro-substituent requires a stronger acid for the reaction to proceed compared to derivatives with electron-donating groups. rsc.org
Reductive Pathways of the Nitro Group in this compound
Regioselective Reduction to Primary Amino Functionality
The reduction of aromatic nitro compounds is a common method for the synthesis of aromatic amines. spcmc.ac.inunimi.it A variety of reducing agents can be employed for this transformation, and the choice of reagent can allow for the selective reduction of one nitro group in the presence of another or other functional groups. acs.orgnih.govstackexchange.com
For this compound, the nitro group at position 4 can be selectively reduced to a primary amino group. This transformation would yield a triamine derivative. The reduction can be achieved using various catalytic systems, such as those based on rhenium complexes, which have been shown to be effective for the chemo- and regioselective reduction of aromatic nitro compounds. acs.orgnih.gov The use of sodium dithionite (B78146) (Na₂S₂O₄) is another effective method for the reduction of nitroanilines. organic-chemistry.org
Studies on the reduction of nitroarenes have shown that electron-rich amino-substituted nitroarenes can be challenging to reduce selectively to the corresponding hydroxylamine, often leading directly to the aniline. whiterose.ac.uk This suggests that the reduction of the nitro group in this compound would likely proceed to the primary amine without significant formation of the intermediate hydroxylamine.
The selective reduction of one nitro group in dinitroanilines is influenced by the position of the substituents. For instance, in some cases, the nitro group ortho to the amino group is preferentially reduced. stackexchange.com The specific regioselectivity in the reduction of a polynitro-substituted aniline would depend on the reaction conditions and the reducing agent used.
Nucleophilic Reactivity of the Amino Group in this compound
The primary amino group (-NH2) of this compound serves as a key center for nucleophilic reactions. Nucleophiles are chemical species that donate an electron pair to an electrophile to form a chemical bond. nptel.ac.inmsu.edu The reactivity of the amino group is significantly influenced by the electronic environment of the aromatic ring.
Studies on nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile displaces a leaving group on an aromatic ring, highlight the importance of electron-withdrawing groups in activating the ring towards nucleophilic attack. tandfonline.comsemanticscholar.org While this compound itself doesn't have a leaving group for a typical SNAr reaction, the principles underscore the electronic factors at play. The amino group can act as a potent nucleophile in various other transformations.
Exploration of Carbon-Nitrogen Bond Forming Reactions in Organic Synthesis
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis, crucial for the construction of a vast array of pharmaceuticals, agrochemicals, and materials. tcichemicals.com The amino group of this compound is a valuable handle for participating in such bond-forming reactions.
One of the most prominent methods for C-N bond formation is the Buchwald-Hartwig cross-coupling reaction, which involves the palladium-catalyzed coupling of amines with aryl halides. tcichemicals.com While specific examples detailing the use of this compound in Buchwald-Hartwig reactions are not prevalent in the provided search results, the general applicability of this reaction to primary amines suggests its potential utility. tcichemicals.comwikipedia.org
Other significant C-N bond-forming reactions where the amino group could act as a nucleophile include:
Acylation: The reaction with acid chlorides, anhydrides, or esters to form amides. This is a fundamental transformation for primary and secondary amines. byjus.com
Alkylation: The reaction with alkyl halides, although this can sometimes lead to mixtures of primary, secondary, and tertiary amines. msu.edu
Reductive Amination: The reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines. This two-step process involves the initial formation of an imine followed by its reduction. msu.edu
Coupling Reactions: Aromatic primary amines can react with diazonium salts to form azo compounds, which are often highly colored and used as dyes. byjus.com
The table below summarizes some potential C-N bond-forming reactions involving the amino group of this compound.
| Reaction Type | Reactant | Product Type |
| Acylation | Acid Chloride (R-COCl) | Amide |
| Alkylation | Alkyl Halide (R-X) | Secondary Amine |
| Reductive Amination | Aldehyde (R-CHO) | Secondary Amine |
| Coupling Reaction | Diazonium Salt (Ar-N2+) | Azo Compound |
Impact of the Dimethylamine (B145610) Moiety on Intramolecular Electron Distribution and Reaction Behavior
Studies on analogous N,N-dimethyl-p-nitroaniline systems have shown that the dimethylamino group has a very strong electron-donating ability, leading to significant charge transfer character in the ground state. cdnsciencepub.com This intramolecular charge transfer (ICT) from the electron-donating dimethylamino group to the electron-accepting nitro group is a key feature of this class of molecules. cdnsciencepub.comresearchgate.net
The presence of the dimethylamino group increases the electron density on the aromatic ring, which can affect the reactivity of the primary amino group. The increased electron density could potentially enhance the nucleophilicity of the primary amino group.
The table below highlights the key electronic effects of the dimethylamine moiety in this compound.
| Feature | Impact of the Dimethylamine Moiety |
| Electron Density | Increases electron density on the aromatic ring. |
| Intramolecular Charge Transfer | Acts as a strong electron donor, promoting charge transfer to the nitro group. cdnsciencepub.com |
| Reactivity of the Amino Group | Potentially enhances the nucleophilicity of the primary amino group. |
| Molecular Geometry | The orientation of the dimethylamino group can influence the extent of electronic interactions. researchgate.net |
Applications of 3 Amino N,n Dimethyl 4 Nitroaniline in Materials Science and Advanced Functional Systems Research
Development of Materials with Tailored Optical Characteristics Utilizing 3-Amino-N,N-dimethyl-4-nitroaniline Derivatives
The development of new materials for optical applications is a significant area of research. Organic molecules with high second-order nonlinear optical (NLO) responses are particularly sought after for their potential use in technologies like telecommunications and optical computing. The NLO response in these molecules often arises from a molecular structure featuring electron-donating and electron-accepting groups connected by a π-conjugated system.
In the case of substituted N,N-dimethylamino-4-nitrobenzenes, the dimethylamino group acts as an electron donor and the nitro group as a strong electron acceptor. The specific placement of additional substituents on the benzene (B151609) ring can modulate the molecule's NLO properties. Theoretical calculations have been performed to predict the second harmonic generation (β), a key measure of NLO activity, for various substituted nitroanilines. For this compound, where an amino group is substituted at the 3-position, a theoretical β value has been calculated.
Table 1: Theoretical Second Harmonic Generation (β) of Substituted N,N-dimethylamino-4-nitrobenzenes
| Compound | Substituent at Position 3 | Theoretical β (x10-5 SI) | Reference |
|---|---|---|---|
| This compound | -NH2 | 117.8 | bldpharm.com |
This theoretically predicted high β value suggests that this compound is a promising candidate for the development of materials with significant nonlinear optical properties. However, further experimental validation and research into incorporating this molecule into practical materials are required.
Exploration of Electronic Properties in Novel Materials Containing this compound Substructures
A comprehensive review of available scientific literature and research databases did not yield specific studies focused on the experimental exploration of electronic properties (such as conductivity, charge mobility, or use in semiconductor devices) of materials that contain this compound substructures. While the electronic properties of related nitroaniline derivatives have been investigated, specific data for materials incorporating the this compound isomer are not presently available in published research.
Investigation of Polymeric Systems Incorporating this compound Derived Monomers or Additives
Similarly, a thorough search of scientific and patent literature did not reveal specific research dedicated to the investigation of polymeric systems that incorporate this compound, either as a monomer to be polymerized or as a functional additive. Research exists for related isomers, such as N,N-dimethyl-4-nitroaniline, which have been embedded in polymer fibers to create hybrid functional materials. However, studies detailing the synthesis, characterization, or properties of polymers specifically functionalized with this compound could not be identified.
Analytical Methodologies for the Characterization and Purity Assessment of 3 Amino N,n Dimethyl 4 Nitroaniline in Research Contexts
Chromatographic Techniques for Separation, Identification, and Quantification of 3-Amino-N,N-dimethyl-4-nitroaniline in Research Samples
Chromatographic methods are essential for separating this compound from reaction mixtures, starting materials, byproducts, and degradation products. These techniques are paramount for assessing the purity of the compound and for its quantitative determination in various matrices.
Gas chromatography is a viable technique for the analysis of volatile and thermally stable compounds like substituted anilines. For N,N-dimethyl-4-nitroaniline, a related compound, Gas Chromatography (GC) has been specified for assay determination, indicating its suitability for this class of compounds. thermofisher.com In a research context, GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) would be used for purity assessment and structural confirmation.
While specific GC methods for this compound are not detailed in the available literature, a general approach can be outlined.
Expected GC Method Parameters:
| Parameter | Expected Condition | Purpose |
|---|---|---|
| Column | A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5) | To separate the analyte from other components based on boiling point and polarity. |
| Injector Temperature | 250-280 °C | To ensure rapid and complete volatilization of the sample. |
| Oven Program | A temperature gradient (e.g., starting at 100°C, ramping to 280°C) | To achieve optimal separation of compounds with different volatilities. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | FID for quantification; MS for identification based on mass-to-charge ratio and fragmentation patterns. |
GC-MS analysis of the related compound N,N-dimethyl-3-nitroaniline shows a molecular ion peak corresponding to its molecular weight, which is a technique that would be directly applicable to confirm the identity of this compound. nih.gov
High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the analysis of aromatic amines, which often have polar functional groups and may have limited thermal stability. sciex.comchemicalbook.com Reverse-phase HPLC (RP-HPLC) is particularly common. For the related compound N,N-dimethyl-4-nitroaniline, an RP-HPLC method using a C18 column with a mobile phase of acetonitrile (B52724) and water with a phosphoric acid modifier has been described. sielc.com Similar conditions would be expected to be effective for this compound.
HPLC is frequently employed to monitor the progress of reactions, as seen in the synthesis of related compounds where it is used to determine the consumption of starting materials. nih.govchemicalbook.com
Expected HPLC Method Parameters for Purity and Quantitative Analysis:
| Parameter | Expected Condition | Rationale |
|---|---|---|
| Stationary Phase | C18 or C8 silica-based column | Provides good retention and separation for moderately polar aromatic compounds. |
| Mobile Phase | A gradient of Acetonitrile and Water or Methanol and Water, often with a modifier like formic acid or trifluoroacetic acid. | Allows for the elution of compounds with a range of polarities. The acid modifier improves peak shape and ensures ionization consistency for MS detection. |
| Detector | UV-Vis Diode Array Detector (DAD) or Mass Spectrometry (MS) | DAD allows for detection at the compound's maximum absorbance wavelength and provides spectral purity information. MS provides mass information for definitive identification. |
| Flow Rate | 0.5 - 1.5 mL/min | A typical analytical flow rate to ensure good separation efficiency and reasonable run times. |
In reverse-phase HPLC, the retention time of an analyte is influenced by its polarity; an increase in retention time under the same conditions suggests an increase in the nonpolar character of the compound. researchgate.net
Spectroscopic Approaches for Structural Elucidation and Purity Evaluation of this compound
Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound and confirming its identity. Each method provides unique information about the molecule's functional groups and atomic arrangement.
UV-Visible spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for aromatic and conjugated systems. The presence of the nitro group and amino groups on the aniline (B41778) ring is expected to result in characteristic absorption bands in the UV-Vis spectrum. Related nitroaniline compounds are known to have strong absorbance. researchgate.netresearchgate.net For instance, N,N-dimethyl-4-nitroaniline is a yellow solid, indicating absorption in the visible region of the spectrum. chemicalbook.com The spectrum of this compound would be influenced by the specific arrangement of the amino, dimethylamino, and nitro substituents on the benzene (B151609) ring.
Expected UV-Visible Spectral Characteristics:
| Solvent | Expected λmax (nm) | Associated Electronic Transition |
|---|
Note: Specific λmax values for this compound are not available in the searched literature. The expected range is an estimation based on similar chromophores.
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the N-H bonds of the primary amine, the C-H bonds of the methyl and aromatic groups, the C-N bonds, and the N-O bonds of the nitro group. IR spectra of the related compounds N,N-dimethyl-3-nitroaniline and N,N-dimethyl-4-nitroaniline are available and provide a basis for expected peak locations. nih.govchemicalbook.comnist.gov
Expected IR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
|---|---|---|
| 3450 - 3300 | Primary Amine (-NH₂) | N-H Symmetric & Asymmetric Stretching |
| 3100 - 3000 | Aromatic C-H | C-H Stretching |
| 2950 - 2850 | Methyl Groups (-N(CH₃)₂) | C-H Stretching |
| 1640 - 1600 | Aromatic Ring & Amine | C=C Stretching & N-H Bending |
| 1550 - 1490 | Nitro Group (-NO₂) | Asymmetric N-O Stretching |
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of an organic compound. ¹H NMR provides information about the number of different types of protons and their neighboring environments, while ¹³C NMR provides information about the carbon skeleton. NMR data for related isomers like N,N-dimethyl-3-nitroaniline and N,N-dimethyl-4-nitroaniline are well-documented. chemicalbook.comchemicalbook.comrsc.org
For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the aromatic ring, the primary amino group, and the N,N-dimethyl groups. The chemical shifts and splitting patterns of the aromatic protons would be critical for confirming the 1,2,4-substitution pattern.
Expected ¹H NMR and ¹³C NMR Data (in CDCl₃):
| ¹H NMR | Expected δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Protons | ~7.0 - 8.0 | d, dd, s | Aromatic (Ar-H) |
| Protons | ~4.0 - 5.0 (broad) | s (br) | Amino (-NH₂) |
| Protons | ~3.0 | s | N,N-dimethyl (-N(CH₃)₂) |
| ¹³C NMR | Expected δ (ppm) | Assignment | |
| Carbons | ~110 - 155 | Aromatic (Ar-C) |
Note: This is a generalized prediction. Actual chemical shifts (δ) and coupling constants (J) would need to be determined from an experimental spectrum of the pure compound.
Role of this compound as a Reference Standard in Analytical Chemistry Method Development
In analytical chemistry, a reference standard is a highly purified compound used as a measurement base for a qualitative or quantitative analysis. This compound is available commercially as a reference standard, which underscores its utility in the development and validation of analytical methods, particularly in the pharmaceutical and chemical industries. fishersci.belgcstandards.com The use of a well-characterized reference standard is a fundamental requirement for method validation as per guidelines from regulatory bodies like the International Council for Harmonisation (ICH). nih.gov
When developing an analytical method, for instance, an HPLC method for the quantification of this compound in a reaction mixture or as a dye component, the reference standard is used to:
Establish Specificity/Selectivity: The reference standard is used to confirm the identity of the analyte peak in a chromatogram and to ensure that the method can differentiate the analyte from impurities, degradation products, or other components in the sample matrix. researchgate.net
Determine Linearity and Range: A series of solutions of the reference standard at known concentrations are prepared and analyzed to establish the linear relationship between the analytical signal (e.g., peak area) and the concentration of the analyte. researchgate.net
Assess Accuracy: The accuracy of the method is determined by spiking a sample matrix with a known amount of the reference standard and measuring the recovery. The percentage recovery indicates how close the measured value is to the true value. researchgate.net
Evaluate Precision: The precision of the method, which reflects the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample, is assessed using the reference standard. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). researchgate.net
Determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ, which represent the lowest concentration of the analyte that can be reliably detected and quantified, respectively, are determined based on the signal-to-noise ratio of the analytical signal obtained from low-concentration solutions of the reference standard.
The following table provides an illustrative example of the validation parameters and acceptance criteria for a hypothetical HPLC method developed for the quantification of this compound, using it as a reference standard.
| Validation Parameter | Illustrative Finding | Acceptance Criteria (Typical) |
| Linearity (Correlation Coefficient, R²) | 0.9995 | R² ≥ 0.999 |
| Range | 1 - 100 µg/mL | Dependent on the intended application |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
| Precision (Repeatability, %RSD) | < 1.0% | ≤ 2.0% |
| Precision (Intermediate Precision, %RSD) | < 1.5% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL | Reportable |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | Reportable |
| Specificity | No interference from blank and placebo at the retention time of the analyte. | No significant interference at the analyte's retention time. |
Theoretical and Computational Chemistry Investigations of 3 Amino N,n Dimethyl 4 Nitroaniline
Quantum Chemical Calculations for Electronic Structure Analysis of 3-Amino-N,N-dimethyl-4-nitroaniline
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of this compound. These calculations provide a detailed picture of the electron distribution and orbital interactions within the molecule.
Studies on related N,N-dimethylaniline derivatives show that the electronic properties are significantly influenced by the substituents on the aromatic ring. acs.org For instance, the presence of a strong electron-withdrawing nitro group and an electron-donating amino group creates a significant charge transfer character within the molecule. researchgate.net This charge transfer is a key feature of its electronic structure.
Natural Bond Orbital (NBO) analysis, a common tool in quantum chemistry, reveals the nature of bonding and the extent of electron delocalization. In similar nitroaniline systems, NBO analysis has been used to quantify the stabilization energies associated with intramolecular charge transfer from the donor amino group to the acceptor nitro group. tandfonline.com
The planarity of the dimethylamino group is another critical aspect of the electronic structure. In related molecules, it has been observed that the dimethylamino group tends to be planar in meta-substituted molecules, while it adopts a trigonal-pyramidal configuration and is twisted relative to the ring in ortho-substituted molecules. researchgate.net This conformational preference directly impacts the extent of π-electron delocalization and, consequently, the electronic properties.
The table below presents a summary of key electronic structure parameters that can be obtained from quantum chemical calculations for molecules like this compound.
| Parameter | Description | Significance |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | Indicates the chemical reactivity and the energy required for electronic excitation. A smaller gap suggests higher reactivity. researchgate.net |
| Dipole Moment (µ) | A measure of the overall polarity of the molecule. | Reflects the charge distribution and is crucial for understanding intermolecular interactions and solubility. researchgate.net |
| NBO Charges | Atomic charges calculated using the Natural Bond Orbital method. | Provides insight into the electron distribution and identifies electrophilic and nucleophilic centers. |
| Stabilization Energy (E(2)) | A measure of the strength of donor-acceptor interactions within the molecule from NBO analysis. | Quantifies the extent of intramolecular charge transfer and electron delocalization. tandfonline.com |
Computational Modeling of Structure-Reactivity Relationships
Computational modeling is a powerful tool for establishing relationships between the molecular structure of this compound and its chemical reactivity. By systematically modifying the structure and calculating the resulting changes in electronic properties, researchers can predict how the molecule will behave in chemical reactions.
The presence of both electron-donating (amino and dimethylamino) and electron-withdrawing (nitro) groups makes the molecule's reactivity highly dependent on the specific reaction conditions and the nature of the reacting species. Computational models can help predict the most likely sites for electrophilic and nucleophilic attack.
Molecular Electrostatic Potential (MEP) maps are a key output of these models. tandfonline.com These maps visualize the electrostatic potential on the electron density surface of the molecule, with different colors representing regions of positive and negative potential. For a molecule like this compound, the MEP map would likely show a negative potential (red/yellow) around the nitro group, indicating a region susceptible to electrophilic attack, and a more positive potential (blue) near the amino groups, suggesting sites for nucleophilic interaction. tandfonline.commdpi.com
Furthermore, computational studies on similar aniline (B41778) derivatives have demonstrated a clear correlation between the electronic nature of substituents and the chemical shift tensors observed in solid-state NMR, providing a direct link between calculated electronic structure and experimentally observable properties. acs.org
The following table outlines how computational models can be used to understand structure-reactivity relationships.
| Computational Method | Information Provided | Application to Reactivity |
| Molecular Electrostatic Potential (MEP) Mapping | Visual representation of charge distribution on the molecular surface. tandfonline.com | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting regions of reactivity. mdpi.com |
| Frontier Molecular Orbital (FMO) Analysis | Determines the energies and spatial distributions of the HOMO and LUMO. | Predicts the molecule's ability to donate or accept electrons in a reaction. The shapes of these orbitals indicate the preferred sites of interaction. |
| Calculation of Reaction Pathways | Maps the energy landscape of a chemical reaction, identifying transition states and intermediates. | Determines the feasibility and mechanism of a reaction, providing insights into reaction kinetics and thermodynamics. |
Prediction of Reactivity Descriptors and Electronic Properties of this compound
A range of reactivity descriptors derived from conceptual DFT can be calculated to quantify the chemical reactivity and electronic properties of this compound. These descriptors provide a theoretical framework for understanding and predicting the molecule's behavior in various chemical environments.
Key global reactivity descriptors include:
Ionization Potential (IP): The energy required to remove an electron.
Electron Affinity (EA): The energy released when an electron is added.
Electronegativity (χ): The tendency of the molecule to attract electrons.
Global Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. researchgate.net
Global Softness (S): The reciprocal of global hardness, indicating how easily the molecule's electron cloud can be polarized.
Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.
These descriptors are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO). rsc.org For instance, a low HOMO-LUMO energy gap is generally associated with high chemical reactivity and polarizability. researchgate.net
In addition to these global descriptors, local reactivity descriptors, such as Fukui functions, can be calculated to predict the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. rsc.org
The table below summarizes important predicted reactivity descriptors and their significance.
| Reactivity Descriptor | Formula | Significance |
| Ionization Potential (IP) | IP ≈ -EHOMO | Indicates the molecule's ability to act as an electron donor. |
| Electron Affinity (EA) | EA ≈ -ELUMO | Indicates the molecule's ability to act as an electron acceptor. |
| Electronegativity (χ) | χ ≈ (IP + EA) / 2 | Measures the overall electron-attracting power of the molecule. |
| Global Hardness (η) | η ≈ (IP - EA) / 2 | Reflects the molecule's resistance to charge transfer. researchgate.net |
| Global Softness (S) | S = 1 / (2η) | Indicates the molecule's polarizability and reactivity. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | Quantifies the electrophilic character of the molecule. |
Future Research Directions and Unexplored Avenues for 3 Amino N,n Dimethyl 4 Nitroaniline
Development of Novel and Sustainable Synthetic Strategies
The traditional synthesis of substituted nitroanilines often relies on methods that are effective but may involve harsh conditions or generate significant waste. Future research must prioritize the development of novel and sustainable synthetic routes to 3-Amino-N,N-dimethyl-4-nitroaniline that are both efficient and environmentally benign.
Key areas for investigation include:
Photocatalytic Methods: Visible-light photocatalysis has emerged as a powerful tool for green chemistry. thieme-connect.com Research into the photoreduction of a dinitro precursor or the direct C-H amination of N,N-dimethyl-4-nitroaniline using photoredox catalysis could offer a mild and highly selective synthetic pathway. thieme-connect.com
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields in organic synthesis. researchgate.net Developing microwave-assisted protocols for the nitration and amination steps required to build the target molecule could lead to more efficient and scalable production.
Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, enhancing safety and product consistency. Adapting the synthesis of this compound to a flow process could enable safer handling of nitrating agents and facilitate large-scale, automated production.
Bio-inspired Catalysis: Exploring enzymatic or biomimetic catalysts for the regioselective functionalization of the aniline (B41778) core could provide highly sustainable and specific synthetic methods, minimizing the need for protecting groups and reducing waste streams.
| Synthetic Strategy | Traditional Approach | Potential Sustainable Alternative | Key Advantages of Alternative |
|---|---|---|---|
| Nitration | Mixed acid (HNO₃/H₂SO₄) | Mild nitrating agents with recyclable catalysts; Flow chemistry | Improved safety, reduced acid waste, better process control |
| Amination | Nucleophilic aromatic substitution with ammonia (B1221849) under pressure | Photocatalytic C-H amination; Buchwald-Hartwig amination | Milder conditions, higher functional group tolerance, greater efficiency |
| Reduction | Metal hydrides or catalytic hydrogenation | Transfer hydrogenation; Photocatalytic reduction | Avoids pyrophoric reagents and high-pressure hydrogen gas |
Advanced Mechanistic Elucidation of Complex Reaction Pathways
A deep understanding of reaction mechanisms is fundamental to optimizing existing transformations and discovering new reactivity. For this compound, several avenues for advanced mechanistic elucidation remain largely unexplored.
Future research should focus on:
Kinetics and Isotope Effects: Detailed kinetic studies of the reactions involving this compound, such as its synthesis or subsequent functionalization, can reveal the rate-determining steps and the nature of transition states. psu.edu Kinetic isotope effect (KIE) studies would be particularly valuable in understanding C-H activation or proton transfer steps.
Computational Modeling: Density Functional Theory (DFT) and other computational methods can provide invaluable insights into reaction energy profiles, transition state geometries, and the electronic factors governing reactivity and regioselectivity. Modeling the influence of the three distinct substituents on the aromatic ring would be a key objective.
Intermediate Trapping and Spectroscopic Analysis: The nitrosative N-dealkylation of related N,N-dialkyl aromatic amines is known to proceed through complex pathways involving radical cations and other reactive intermediates. psu.edu Employing radical trapping agents and in-situ spectroscopic techniques (e.g., ESR, transient absorption spectroscopy) could help identify and characterize the transient species involved in reactions of this compound.
| Research Area | Objective | Methodology | Potential Outcome |
|---|---|---|---|
| Electrophilic Aromatic Substitution | Understand the directing effects of the three substituents | Kinetic competition experiments; Hammett analysis; DFT calculations | Predictive models for regioselectivity |
| Oxidative Coupling Reactions | Identify intermediates in polymerization or dimerization | Cyclic voltammetry; In-situ ESR/UV-Vis spectroscopy | Control over polymer structure and properties |
| Photophysical Processes | Elucidate excited state dynamics | Femtosecond transient absorption spectroscopy; Time-resolved fluorescence | Design of more efficient optical materials |
Exploration of Innovative Applications in Emerging Materials Science Domains
The structural analogue, N,N-dimethyl-4-nitroaniline, is a well-known material in the field of nonlinear optics (NLO) and has recently been shown to exhibit remarkable piezoelectric and superelastic properties. bohrium.comnih.govresearchgate.netmdpi.com The introduction of a third functional group, the 3-amino moiety, offers a tantalizing opportunity to modulate these properties and explore entirely new applications.
Unexplored avenues in materials science include:
Next-Generation NLO Materials: The additional amino group could enhance the intramolecular charge transfer (ICT) character of the molecule, potentially leading to a larger second-order NLO response. Research should focus on synthesizing high-quality single crystals and measuring their hyperpolarizability.
Piezoelectric and Flexible Electronics: Embedding nanocrystals of this compound into polymer matrices, such as poly-L-lactic acid (PLLA), could yield novel hybrid functional materials. bohrium.comnih.gov The influence of the 3-amino group on crystal packing and its potential for hydrogen bonding could significantly alter the material's piezoelectric and mechanical properties, making it a candidate for flexible sensors and energy harvesters. nih.govmdpi.com
Electrochromic and Photochromic Materials: The rich electronics of the molecule, with its multiple donor and acceptor groups, make it a prime candidate for the development of novel chromic materials. Investigating the changes in its optical properties upon electrochemical oxidation/reduction or upon irradiation with light could lead to applications in smart windows, displays, and optical data storage.
| Domain | Potential Application | Key Property to Investigate | Rationale |
|---|---|---|---|
| Nonlinear Optics | Frequency doubling; Optical switching | Second-order hyperpolarizability (β) | Enhanced intramolecular charge transfer from additional amino group |
| Piezoelectrics | Flexible sensors; Energy harvesting | Piezoelectric voltage coefficient (geff) | Modified crystal packing and hydrogen bonding potential |
| Smart Materials | Electrochromic devices; Photo-responsive coatings | Reversible changes in absorption spectra | Multiple redox states and potential for photo-induced isomerization |
Integration into Advanced Chemical Technologies and Processes
Beyond its intrinsic properties, this compound can serve as a versatile building block for the synthesis of more complex, high-value molecules and materials for advanced technological applications.
Future research should explore its integration into:
High-Performance Dyes and Pigments: The compound's structure is reminiscent of a disperse dye. The three functional groups offer multiple handles for chemical modification, allowing for the fine-tuning of color, lightfastness, and affinity for various substrates. It could serve as a scaffold for novel solvatochromic or fluorescent dyes for sensing applications.
Functional Polymers and Resins: The diamine functionality allows this compound to be used as a monomer in polymerization reactions. For example, it could be incorporated into polyamides, polyimides, or epoxy resins to impart specific properties such as high thermal stability, altered refractive index, or electrochemical activity.
Synthesis of Heterocyclic Compounds: Substituted o-phenylenediamines are crucial precursors for a vast array of heterocyclic compounds, including benzimidazoles and quinoxalines, which are common motifs in pharmaceuticals and electronic materials. uj.edu.pl The reduction of the nitro group in this compound would yield a substituted o-phenylenediamine, providing a gateway to novel, highly functionalized heterocyclic systems.
Q & A
Basic: How can researchers synthesize and purify 3-Amino-N,N-dimethyl-4-nitroaniline with high purity for optical studies?
Methodology:
- Synthesis: Nitroaniline derivatives are typically synthesized via nitration of dimethylaniline precursors under controlled acidic conditions (e.g., HNO₃/H₂SO₄) . For amino-substituted derivatives, reductive amination or protection/deprotection strategies may be employed.
- Purification: Gas-liquid chromatography (GLC) with flame ionization detection ensures separation of isomers and byproducts. Purity is validated using Karl Fischer coulometric titration (error: ±0.05% mass percentage) to minimize water content, critical for optical applications .
Basic: What experimental methods are used to determine thermodynamic properties like sublimation enthalpy and fusion entropy?
Methodology:
- Sublimation: The Knudsen mass-loss effusion method measures vapor pressures over a temperature range (e.g., 341.1–363.5 K for 4DMNA). Data are fitted to the Clarke-Glew equation to calculate standard molar enthalpy (ΔH°sub), entropy (ΔS°sub), and Gibbs energy (ΔG°sub) of sublimation. For 4DMNA, ΔH°sub = 104.3 ± 1.2 kJ·mol⁻¹ at 298.15 K .
- Fusion: Differential scanning calorimetry (DSC) determines fusion temperature (Tfus) and enthalpy (ΔH°fus). For 4DMNA, Tfus = 387.5 K, ΔH°fus = 19.5 ± 0.3 kJ·mol⁻¹ .
Basic: How do solvent polarity and ionic aggregates affect the optical properties of nitroaniline derivatives?
Methodology:
- Solvatochromism: UV-Vis spectroscopy in solvents like lithium perchlorate-diethyl ether (LPDE) reveals bathochromic shifts due to stabilization of charge-transfer excited states. For 4DMNA, a 62.0 nm red shift occurs in 5.7 M LPDE, corresponding to an 11.13 kcal·mol⁻¹ stabilization .
- Non-linear optical (NLO) characterization: Hyper-Rayleigh scattering or electric-field-induced second-harmonic generation (EFISHG) quantifies first hyperpolarizability (β). 4DMNA serves as a reference due to its high dipole moment and acentric crystal structure .
Advanced: How do reaction mechanisms for nitroaniline derivatives differ in singlet oxygen (¹O₂) environments?
Methodology:
- Mechanistic studies: Marcus theory calculations and kinetic isotope effects distinguish between single-electron transfer (SET) and ¹O₂ addition pathways. For 4DMNA, SET dominates (ΔG‡SET = 10.5 kcal·mol⁻¹), validated by transient absorption spectroscopy detecting radical intermediates .
- Contradictions: Unlike analogues like TMPD (ΔG‡SET = 1.3 kcal·mol⁻¹), 4DMNA’s electron-withdrawing nitro group disfavors ¹O₂ adduct formation, necessitating mechanistic exclusion from LFER correlations .
Advanced: How do crystallographic studies challenge classical resonance models in nitroaniline derivatives?
Methodology:
- X-ray diffraction: Analysis of bond lengths and angles in 4DMNA reveals limited quinoid character, contradicting through-resonance assumptions. The HOSE model and DFT calculations align better with experimental geometry, showing <10% charge transfer from amine to nitro groups .
- Substituent effects: Methyl groups at meta positions (e.g., 3,5-dimethyl-4DMNA) further disrupt conjugation, supporting non-classical resonance stabilization .
Advanced: What computational approaches predict NLO properties in nitroaniline crystals?
Methodology:
- DFT studies: Full-potential linear augmented plane wave (FP-LAPW) methods calculate electronic band structures and hyperpolarizabilities. For 2-methyl-4-nitroaniline (MNA), substituent effects enhance β by 30% compared to unsubstituted analogues, though intermolecular interactions reduce bulk susceptibility .
- Exciton modeling: Bootstrap exchange-correlation kernels in time-dependent DFT account for excitonic effects, critical for accurate NLO predictions in organic crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
